molecular formula C19H25BN2O2 B1437249 N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1073354-30-9

N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B1437249
CAS No.: 1073354-30-9
M. Wt: 324.2 g/mol
InChI Key: BUXNUAOULVWKLP-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₂₅BN₂O₂
Molecular Weight: 324.23 g/mol
Structural Features:

  • A pyridine ring substituted at the 5-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
  • The 2-amino group on the pyridine is modified with N-benzyl and N-methyl substituents. Applications: Primarily used as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science .

Properties

IUPAC Name

N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN2O2/c1-18(2)19(3,4)24-20(23-18)16-11-12-17(21-13-16)22(5)14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXNUAOULVWKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660612
Record name N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-30-9
Record name N-Methyl-N-(phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073354-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Pyridine

A common starting material is a 5-bromo-substituted pyridin-2-amine derivative. The borylation step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group on the pyridine ring.

Parameter Details
Starting Material 5-bromo-pyridin-2-amine derivative
Boron Source Bis(pinacolato)diboron
Catalyst [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(PPh3)4
Base Potassium acetate or potassium carbonate
Solvent Degassed polyethylene glycol-400, 1,2-dimethoxyethane, or N,N-dimethylformamide
Temperature 80–120 °C
Time 0.5–3 hours
Atmosphere Inert (argon or nitrogen)
Yield 40–72%

Example procedure:
A mixture of 5-bromo-pyridin-2-amine (470 mg, 2.49 mmol), potassium acetate (736 mg, 7.49 mmol), and bis(pinacolato)diboron (952 mg, 3.74 mmol) in degassed polyethylene glycol-400 (15 mL) is treated with [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (204 mg, 0.24 mmol) at room temperature. The reaction is stirred at 80 °C for 3 hours, then cooled and worked up by extraction and chromatography to afford the boronate ester intermediate.

N-Benzyl-N-Methylation of Pyridin-2-Amine

The N-benzyl-N-methyl substitution on the pyridin-2-amine can be achieved via alkylation reactions, often using methyl iodide and benzyl halides in the presence of a base.

Parameter Details
Starting Material 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Alkylating Agents Methyl iodide, benzyl bromide or chloride
Base Sodium carbonate or potassium carbonate
Solvent Ethanol, dimethylformamide, or similar polar solvents
Temperature Room temperature to 80 °C
Time Several hours (e.g., 3 hours)
Yield Moderate to good (exact yield varies)

Example procedure:
A mixture of 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (235 mg, 1.00 mmol) and methyl iodide (426 mg, 3.00 mmol) is heated at 80 °C for 3 hours. The mixture is then partitioned between ethyl acetate and water, extracted, and dried to yield the N-methylated product, which can be further alkylated with benzyl halides under similar conditions to afford the target compound.

Suzuki-Miyaura Cross-Coupling for Final Assembly

The boronate ester intermediate can be coupled with appropriate aryl or heteroaryl halides under Suzuki conditions to introduce the desired substituents or to finalize the compound structure.

Parameter Details
Boronate Ester N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Coupling Partner Aryl or heteroaryl halides
Catalyst Pd(PPh3)4, PdCl2(dppf), or Pd(dppf)Cl2*CH2Cl2
Base Potassium phosphate, cesium carbonate, or sodium carbonate
Solvent Water, dioxane, DMF, or mixtures thereof
Temperature 90–110 °C
Time 2–16 hours
Atmosphere Inert (argon or nitrogen)
Yield 34.9–44% (depending on substrate and conditions)

Example procedure:
A mixture of the boronate ester, aryl bromide, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0) in toluene/ethanol/water is stirred at 100 °C for 16 hours. The product is isolated by extraction and purified by column chromatography.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents & Conditions Yield Range Notes
1 Borylation of 5-bromo-pyridin-2-amine Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, PEG-400, 80 °C, 3 h 40–72% Inert atmosphere, degassed solvents
2 N-Methylation Methyl iodide, Na2CO3, EtOH, 80 °C, 3 h Moderate Can be followed by N-benzylation
3 N-Benzylation Benzyl bromide, K2CO3, DMF, RT to 80 °C Moderate Sequential alkylation possible
4 Suzuki Coupling Aryl halide, Pd(PPh3)4 or Pd(dppf)Cl2, K3PO4 or Cs2CO3, dioxane/H2O, 90–110 °C, 2–16 h 34.9–44% Inert atmosphere, sealed tube

Research Findings and Notes

  • The borylation step is crucial and sensitive to catalyst and base choice; Pd(dppf)Cl2 and potassium acetate in PEG-400 or DMF are effective.
  • Microwave irradiation can accelerate borylation reactions, reducing time to 0.5 hours at 120 °C with Pd(PPh3)4 and sodium carbonate.
  • The N-substitution steps require careful control of stoichiometry and temperature to avoid over-alkylation or side reactions.
  • Suzuki coupling yields vary depending on the coupling partner and reaction conditions; inert atmosphere and sealed tubes improve reproducibility and yield.
  • Purification typically involves flash chromatography and preparative HPLC, especially for final products with sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

    Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group yields a boronic acid, while reduction of the pyridine ring results in a piperidine derivative.

Scientific Research Applications

N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key analogs and their structural differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Ring Key Features Evidence ID
N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C₁₉H₂₅BN₂O₂ 324.23 N-Benzyl, N-methyl at 2-position High steric hindrance; hydrophobic
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C₁₈H₂₃BN₂O₂ 310.21 N-Benzyl at 2-position (no N-methyl) Reduced steric bulk compared to methylated analog
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C₁₂H₁₉BN₂O₂ 234.10 N-Methyl at 2-position (no benzyl) Lower molecular weight; increased polarity
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C₁₂H₁₈BClN₂O₂ 268.55 Chloro at 3-position, N-methyl at 2-position Electron-withdrawing Cl enhances reactivity
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine C₁₃H₂₁BN₂O₂ 248.13 N,N-Dimethyl at 3-position Altered regiochemistry on pyridine ring

Physicochemical Properties

  • Solubility :
    • Hydrophobic substituents (e.g., benzyl) reduce aqueous solubility, necessitating organic solvents like THF or DMSO .
    • Polar groups (e.g., N-methyl in ) improve solubility in alcohols .
  • Stability :
    • All analogs require storage at 2–8°C under inert conditions to prevent hydrolysis of the boronate ester .

Biological Activity

N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound that belongs to the class of boronic acid derivatives. Its unique structure incorporates a pyridine ring and a dioxaborolane moiety, which may contribute to its biological activity. This article will explore the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily stems from its interaction with cellular targets involved in various metabolic pathways. Boronic acids are known to inhibit proteasome activity and can affect signaling pathways related to cell proliferation and apoptosis. The presence of the dioxaborolane group enhances the compound's stability and reactivity in biological systems.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs of this compound have shown promising results in inhibiting the growth of breast (MCF7), melanoma (A375), colon (HT-29), and prostate (PC3) cancer cells. The IC50 values for these compounds often fall below 10 µM, indicating potent activity.

Table 1: Antiproliferative Activity Against Selected Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF78.5
Compound BA3756.7
Compound CHT-299.0
Compound DPC37.3

Apoptosis Induction

Studies have demonstrated that N-benzyl-N-methyl derivatives can induce apoptosis in cancer cells. For example, treatment with certain analogs resulted in increased early and late apoptotic cell populations compared to controls. This effect was quantified using flow cytometry techniques.

Table 2: Apoptosis Induction in A375 Cells

TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)
Control10.015.0
Compound A27.443.6
Compound B25.040.0

Case Study 1: In Vivo Efficacy

In a recent study involving xenograft models of human tumors in mice, N-benzyl-N-methyl derivatives were administered to evaluate their anticancer efficacy in vivo. The results showed a significant reduction in tumor volume compared to untreated controls after four weeks of treatment.

Case Study 2: Mechanistic Studies

Mechanistic studies revealed that these compounds could disrupt microtubule dynamics by binding to the colchicine site on tubulin. This interaction leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for preparing N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester functionality. Key steps include:

  • Borylation : Introducing the dioxaborolane group to the pyridine ring using bis(pinacolato)diboron (B₂pin₂) with Pd catalysts (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Amine functionalization : Benzylation and methylation of the pyridine amine via nucleophilic substitution or reductive amination.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl/methyl groups at N-positions, boronate ester integration). ¹¹B NMR (δ ~30 ppm) verifies boronate formation .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺).
  • X-ray crystallography : Single-crystal analysis resolves steric effects from the bulky dioxaborolane group and confirms dihedral angles between aromatic rings .

Q. How can solubility challenges be addressed during in vitro assays?

  • Use DMSO as a primary solvent (up to 50 mM stock solutions).
  • For aqueous compatibility, employ co-solvents like Tween-80 (0.1–1% v/v) or cyclodextrin-based formulations .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the boronate ester in cross-coupling reactions?

The boronate ester acts as a transmetalation partner in Pd-catalyzed reactions. Key factors:

  • Oxidative addition : Pd⁰ activates aryl halides, forming PdII intermediates.
  • Transmetalation : The boronate transfers the aryl group to PdII, facilitated by base (e.g., K₂CO₃) to generate PdII-aryl species.
  • Reductive elimination : PdII releases the biaryl product, regenerating Pd⁰ .
    Data contradiction: Steric hindrance from the dioxaborolane group can reduce coupling efficiency; optimizing ligand choice (e.g., SPhos vs. XPhos) mitigates this .

Q. How do crystallographic data resolve discrepancies between predicted and observed molecular geometries?

  • Torsional strain : X-ray structures reveal deviations in dihedral angles (e.g., pyridine-benzyl torsion up to 15°) due to steric clashes between the dioxaborolane and N-benzyl groups .
  • Hydrogen bonding : Intramolecular N–H⋯N interactions stabilize conformations, as seen in analogous pyrimidine derivatives .
  • Software tools : SHELXL (for refinement) and OLEX2 (for visualization) enable precise modeling of disorder in the dioxaborolane moiety .

Q. What strategies validate biological activity while minimizing assay artifacts?

  • Dose-response curves : Use multiple concentrations (1 nM–100 µM) to confirm IC₅₀ consistency across replicates.
  • Counter-screens : Test against related enzymes (e.g., kinase panels) to rule off-target effects.
  • Control experiments : Include boronate-free analogs to isolate the role of the dioxaborolane group in activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

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